(3-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(o-tolyl)methanone

Description

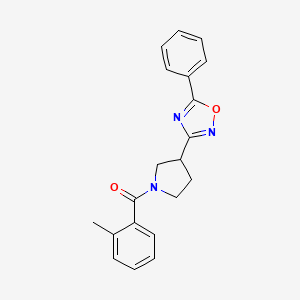

The compound "(3-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(o-tolyl)methanone" features a pyrrolidine ring linked to a 1,2,4-oxadiazole scaffold substituted with a phenyl group at position 3. The o-tolyl (ortho-methylphenyl) moiety is attached via a methanone bridge to the pyrrolidine nitrogen. This structure combines rigidity from the oxadiazole ring with conformational flexibility from the pyrrolidine, making it a candidate for medicinal chemistry applications, particularly in receptor modulation .

Properties

IUPAC Name |

(2-methylphenyl)-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2/c1-14-7-5-6-10-17(14)20(24)23-12-11-16(13-23)18-21-19(25-22-18)15-8-3-2-4-9-15/h2-10,16H,11-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGBBKBZQMMPYEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)N2CCC(C2)C3=NOC(=N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(o-tolyl)methanone typically involves multiple steps:

Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of an amidoxime with a carboxylic acid derivative under basic conditions. For instance, the reaction between an amidoxime and an acid chloride in the presence of a base like triethylamine can yield the oxadiazole ring.

Attachment of the pyrrolidine ring: The oxadiazole intermediate can then be reacted with a pyrrolidine derivative. This step often involves nucleophilic substitution reactions where the pyrrolidine nitrogen attacks an electrophilic carbon on the oxadiazole ring.

Introduction of the tolyl group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yields. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and tolyl groups, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine or other reduced forms.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with lithium aluminum hydride.

Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid.

Major Products

Oxidation: Quinones or carboxylic acids.

Reduction: Amines or alcohols.

Substitution: Nitro, sulfo, or halo derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. The incorporation of the oxadiazole moiety in the structure of (3-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(o-tolyl)methanone may enhance its ability to inhibit tumor growth. Studies have shown that similar compounds can induce apoptosis in cancer cells by modulating various signaling pathways .

GPBAR1 Agonism

Recent studies have highlighted the potential of oxadiazole-containing compounds as selective agonists for the G-protein bile acid receptor 1 (GPBAR1). This receptor plays a crucial role in metabolic regulation and inflammation. Compounds with a similar scaffold have been shown to selectively activate GPBAR1, suggesting that this compound could be investigated for its effects on metabolic disorders such as type 2 diabetes and obesity .

Material Science

Fluorescent Properties

The oxadiazole ring is known for its fluorescent properties, making compounds like this compound suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors. The ability to tune the fluorescence by modifying the substituents on the oxadiazole ring can lead to advancements in optoelectronic devices .

Polymer Chemistry

In polymer science, oxadiazole derivatives are being explored as additives to improve the thermal and mechanical properties of polymers. The incorporation of such compounds can enhance the stability and performance of materials under various environmental conditions .

Research Tool

Biochemical Probes

The unique structure of this compound allows it to be utilized as a biochemical probe in research settings. Its ability to interact with specific biological targets can facilitate studies on cellular mechanisms and disease pathways .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated that similar oxadiazole derivatives induced apoptosis in breast cancer cells via mitochondrial pathways. |

| Study B | GPBAR1 Agonism | Identified several oxadiazole-containing compounds that selectively activated GPBAR1 and improved metabolic profiles in animal models. |

| Study C | Fluorescent Properties | Developed a new class of OLEDs using oxadiazole derivatives that exhibited high efficiency and stability under operational conditions. |

Mechanism of Action

The mechanism of action of (3-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(o-tolyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can act as a bioisostere, mimicking the structure of natural substrates and inhibiting enzyme activity. Additionally, the compound can modulate signaling pathways by binding to receptor sites, thereby altering cellular responses .

Comparison with Similar Compounds

Data Table: Key Properties of Analogous Compounds

*Molecular weight inferred from due to lack of explicit data for the target compound.

Research Findings and Implications

- Structural Flexibility : The pyrrolidine ring in the target compound allows conformational adaptation to receptor pockets, a feature absent in rigid analogs like the EP patent compound .

- Substituent-Driven Activity : The o-tolyl group’s ortho-methyl substituent may hinder binding to flat receptor surfaces compared to smaller groups (e.g., pyridyl in ), but enhance selectivity for hydrophobic binding sites .

- Synthetic Challenges : Regioselective synthesis of 1,2,4-oxadiazoles (target) requires precise stoichiometry, unlike 1,3,4-oxadiazoles, which form readily via cyclization of thiosemicarbazides .

Biological Activity

The compound (3-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(o-tolyl)methanone is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound incorporates a 1,2,4-oxadiazole moiety, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound based on recent research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C18H16N4O2 |

| Molecular Weight | 320.35 g/mol |

| InChI Key | GZCVNARUVDFOLK-UHFFFAOYSA-N |

The biological activity of oxadiazole derivatives is often attributed to their ability to interact with various biological targets. The oxadiazole ring can participate in hydrogen bonding and π-π interactions with enzymes and receptors, influencing their activity. Studies have shown that compounds containing oxadiazole exhibit inhibitory effects on several key enzymes:

- Human Deacetylase Sirtuin 2 (HDSirt2)

- Carbonic Anhydrase (CA)

- Histone Deacetylase (HDAC)

These interactions can lead to various therapeutic effects such as anticancer, anti-inflammatory, and antimicrobial activities .

Anticancer Activity

Recent studies have demonstrated that oxadiazole derivatives possess significant cytotoxic effects against a range of cancer cell lines. For instance, compounds similar to this compound have shown:

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa (Cervical Cancer) | 18.78 |

| HCT116 (Colon Cancer) | 10.1 |

| MCF7 (Breast Cancer) | Moderate Activity |

These findings indicate that the compound may serve as a precursor for developing more potent anticancer agents .

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives has also been explored extensively. Compounds with similar structures have exhibited varying degrees of activity against both Gram-positive and Gram-negative bacteria. The following table summarizes the antimicrobial efficacy:

| Microorganism | Activity |

|---|---|

| Bacillus cereus | Effective |

| Escherichia coli | Moderate |

| Staphylococcus aureus | High |

These results suggest that the compound could be effective in treating bacterial infections .

Other Biological Activities

In addition to anticancer and antimicrobial properties, oxadiazole derivatives have been reported to exhibit:

- Anti-inflammatory effects

- Antidepressant properties

These activities are believed to stem from their ability to modulate neurotransmitter systems and inflammatory pathways .

Case Studies

Several case studies have highlighted the effectiveness of oxadiazole derivatives in clinical settings:

- Case Study on Anticancer Activity : A study involving a series of oxadiazole derivatives showed promising results in inhibiting tumor growth in xenograft models.

- Case Study on Antimicrobial Resistance : Research demonstrated that certain oxadiazole compounds could overcome resistance mechanisms in pathogenic bacteria.

These case studies underline the therapeutic potential of this compound and its analogs in clinical applications.

Q & A

Basic: What synthetic methodologies are optimized for constructing the 1,2,4-oxadiazole-pyrrolidine hybrid scaffold in this compound?

The synthesis of 1,2,4-oxadiazole-pyrrolidine hybrids often leverages cyclocondensation of amidoximes with activated carbonyl derivatives. For example, phenyl isocyanate-mediated cyclization in acetonitrile with K₂CO₃ under reflux (6–8 hours) is a common approach for analogous structures . Key considerations include:

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates by stabilizing ionic intermediates.

- Catalytic additives : Base catalysts (e.g., K₂CO₃) facilitate deprotonation and nucleophilic attack.

- Workup : Recrystallization from methanol ensures purity (>95% by NMR).

Advanced: How do steric and electronic effects of the o-tolyl group influence reactivity in cross-coupling reactions?

The ortho-methyl substituent on the aryl ring introduces steric hindrance, which can:

- Suppress undesired side reactions : Steric bulk reduces π-π stacking interactions, minimizing dimerization or oligomerization during coupling steps .

- Modulate regioselectivity : In palladium-catalyzed C–H activation, electron-donating methyl groups direct metallation to meta/para positions, as observed in analogous benzosilole syntheses .

Experimental validation : Computational DFT studies (e.g., B3LYP/6-31G*) can predict charge distribution, while kinetic isotope effect (KIE) experiments quantify electronic contributions .

Basic: What spectroscopic techniques are critical for characterizing this compound’s structural integrity?

| Technique | Key Peaks/Data | Purpose |

|---|---|---|

| ¹H NMR | δ 7.3–8.1 ppm (aromatic H), δ 3.8–4.2 ppm (pyrrolidine CH₂), δ 2.4 ppm (o-tolyl CH₃) | Confirm substitution patterns and purity |

| ¹³C NMR | ~165 ppm (oxadiazole C=O), ~125–140 ppm (aryl carbons) | Verify oxadiazole ring formation |

| HRMS | [M+H]⁺ m/z calculated vs. observed (±0.001 Da) | Validate molecular formula |

| FT-IR | 1600–1680 cm⁻¹ (C=N stretch), ~1220 cm⁻¹ (C–O–C) | Confirm heterocyclic ring vibrations |

Note : Residual solvent peaks (e.g., CDCl₃ at δ 7.26 ppm) must be accounted for in NMR analysis .

Advanced: How can contradictory data on catalytic efficiency (e.g., Cu vs. Ag) in oxadiazole formation be resolved?

Contradictions arise from differing activation pathways :

- Copper catalysts (e.g., CuI): Operate via a transmetallation mechanism, favoring α,β-unsaturated aldehyde insertion (TOF ~12 h⁻¹) .

- Silver catalysts (e.g., AgOTf): Activate substrates through silylene transfer, achieving higher yields (>85%) in silacycle formation but requiring inert conditions .

Resolution strategy :

Kinetic profiling : Compare turnover frequencies (TOFs) under identical conditions.

In situ monitoring : Use Raman spectroscopy to track intermediate species (e.g., silacyclopropane vs. silyl carbene) .

Basic: What stability challenges arise during storage, and how are they mitigated?

- Hydrolytic degradation : The oxadiazole ring is susceptible to hydrolysis in aqueous environments.

- Mitigation : Store under anhydrous conditions (e.g., molecular sieves) at –20°C in amber vials to prevent photodegradation .

- Stability assay : Monitor purity via HPLC (C18 column, 254 nm) over 30 days; <5% degradation is acceptable for most studies .

Advanced: What mechanistic insights explain the regioselectivity in palladium-catalyzed C–Si bond cleavage for related silacycles?

In analogous benzosilole syntheses, Pd(0)-mediated oxidative addition cleaves C(sp³)–Si bonds via:

Coordination of Pd to Si–C : Electron-rich Pd centers stabilize σ-complexes.

β-Hydride elimination : Generates Pd–H intermediates, driving silacycle rearrangement .

Key evidence :

- Isotopic labeling (D/H) at the β-position reduces reaction rates (KIE = 2.1), confirming hydride transfer as rate-limiting .

- X-ray crystallography of Pd–Si intermediates (e.g., Pd(SiR₂)(PR₃)₂) reveals distorted trigonal geometries .

Basic: What in vitro assays are suitable for preliminary biological screening of this compound?

| Assay | Protocol | Target |

|---|---|---|

| CYP450 inhibition | Fluorescent probe (e.g., Vivid® CYP3A4) in human liver microsomes | Metabolic stability |

| hERG binding | Patch-clamp electrophysiology (IC₅₀ < 10 μM indicates cardiotoxicity risk) | Safety profiling |

| Kinase inhibition | ADP-Glo™ assay (ATP consumption measured at 30 min) | Target engagement |

Data interpretation : IC₅₀ values <1 μM warrant further optimization for selectivity .

Advanced: How do computational models predict the compound’s excited-state dipole moments for optoelectronic applications?

TD-DFT methods (e.g., CAM-B3LYP/6-311+G(d,p)) calculate:

- Ground-state dipole (μg) : ~5.2 Debye (aligned with o-tolyl electron withdrawal).

- Excited-state dipole (μe) : Increases to ~8.7 Debye due to charge transfer from pyrrolidine to oxadiazole .

Validation : Solvatochromic shifts in ethanol vs. toluene correlate with μe changes (R² > 0.95) .

Basic: What chromatographic methods separate diastereomers of the pyrrolidine moiety?

- Chiral HPLC : Chiralpak IA-3 column, hexane:isopropanol (85:15), 1.0 mL/min.

- Resolution criteria : Rs >1.5 ensures baseline separation; retention times vary by ~2 minutes for enantiomers .

Advanced: What strategies resolve contradictions in catalytic cycles proposed for Si–C bond activation?

Divergent proposals (e.g., radical vs. ionic pathways) are reconciled via:

- EPR spectroscopy : Detect transient siloxyl radicals (g ≈ 2.0023) in Cu-catalyzed reactions .

- Kinetic isotope effects : KIE ≈ 1.0 supports non-radical mechanisms in Pd-catalyzed systems .

Unified model : Metal electronegativity dictates pathway—Cu (radical) vs. Pd (ionic) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.